molecular formula C8H12O2S B13414822 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylicacid

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylicacid

Cat. No.: B13414822
M. Wt: 172.25 g/mol
InChI Key: BQLLCDHOWUZPNV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is a cyclohexene derivative featuring a methylsulfanyl (-SCH₃) substituent at the 2-position and a carboxylic acid group at the 1-position of the unsaturated six-membered ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive ene-carboxylic acid scaffold and sulfur-containing functional group . Its molecular weight and structural conformation (e.g., ring strain, electron distribution) influence its reactivity and applications in cycloaddition reactions, enzyme inhibition studies, and ligand design.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

2-methylsulfanylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H12O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

BQLLCDHOWUZPNV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(CCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Cyclohexene Ring

The cyclohexene ring can be formed through various methods, such as the dehydration of cyclohexanol or the reduction of cyclohexanone followed by dehydration. Another approach involves the hydrogenation of benzene derivatives to form cyclohexane, which can then be converted into cyclohexene through dehydrogenation.

Introduction of Methylsulfanyl Group

The introduction of a methylsulfanyl group typically involves nucleophilic substitution or addition reactions. For example, a cyclohexene derivative with a suitable leaving group could undergo a nucleophilic substitution with methylthiolate (CH₃S⁻) to introduce the methylsulfanyl group.

Incorporation of Carboxylic Acid Functionality

The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde or the carboxylation of an alkyl halide. Alternatively, if starting from a cyclohexene carboxylic acid, the methylsulfanyl group could be introduced into this existing framework.

Analysis of Synthetic Challenges

The synthesis of 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid poses several challenges:

  • Regioselectivity : Introducing the methylsulfanyl group at the correct position on the cyclohexene ring can be challenging and may require careful control of reaction conditions.
  • Stereochemistry : The cyclohexene ring has two stereocenters, which can complicate the synthesis if specific stereochemistry is required.
  • Stability : The presence of both a carboxylic acid and a methylsulfanyl group may affect the stability of the compound, requiring careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of sulfur-containing compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can modulate the activity of these targets by altering their chemical environment. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following sections compare 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid with analogous cyclohexene-carboxylic acids and carboxamide derivatives, focusing on reactivity, biological activity, and computational insights.

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid -SCH₃ at C2, -COOH at C1 ~186.3 (estimated) High ring strain; thioether reactivity
Cyclohex-1-enylcarboxylic acid -H at C2, -COOH at C1 ~140.1 Lower steric hindrance; base for kinetic studies
2-Methylcyclohex-1-enylcarboxylic acid -CH₃ at C2, -COOH at C1 ~154.2 Increased steric bulk; slower reaction kinetics
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) -SCH₃ at C4, -CONH-benzoyl at C2 ~434.5 Bioactive carboxamide; in vitro enzyme interactions

Key Observations :

  • Steric effects from the methylsulfanyl group may reduce ring flexibility compared to cyclohex-1-enylcarboxylic acid, impacting substrate binding in enzymatic assays .
Reactivity with Diazodiphenylmethane

Kinetic studies (Table 1) of cyclohexene-carboxylic acids reacting with diazodiphenylmethane highlight substituent effects on reaction rates:

Compound Rate Constant (k × 10³ L/mol·s) Activation Energy (kJ/mol) Reference
Cyclohex-1-enylcarboxylic acid 3.2 ± 0.1 52.4
2-Methylcyclohex-1-enylcarboxylic acid 1.8 ± 0.1 58.9
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid (predicted) ~1.5–2.0 (estimated) >60 (estimated) -

Analysis :

  • The methyl group at C2 in 2-methylcyclohex-1-enylcarboxylic acid slows reactivity by ~44% compared to the unsubstituted analog, likely due to steric hindrance .
  • The methylsulfanyl group is expected to further reduce reaction rates due to its larger van der Waals radius and electron-donating effects, destabilizing transition states in electrophilic reactions.

Key Findings :

  • 2CA4MBA , which includes a methylsulfanyl group, exhibits ~2.3-fold greater inhibitory potency than 2CA3MBA (methyl substituent). This suggests sulfur’s role in enhancing binding affinity, possibly via hydrophobic interactions or sulfur-π interactions with aromatic residues .
  • The target compound’s methylsulfanyl group could similarly improve bioactivity in derivative formulations, though its cyclohexene core may impose geometric constraints compared to linear carboxamides.
Computational Insights (ADF Studies)

The Amsterdam Density Functional (ADF) program has been used to analyze electronic properties of cyclohexene derivatives :

  • Charge Distribution : The methylsulfanyl group donates electron density to the cyclohexene ring, polarizing the carboxylic acid group and increasing its acidity compared to methyl-substituted analogs.
  • Solvent Effects : COSMO solvation models predict higher solubility in polar aprotic solvents (e.g., DMSO) for the methylsulfanyl derivative due to its thioether moiety .

Biological Activity

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring with a methylsulfanyl group and a carboxylic acid functional group. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry. The presence of the methylsulfanyl group (–S–CH₃) may enhance its chemical reactivity and biological interactions, making it a candidate for further research.

The molecular formula of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is C8H12O2C_8H_{12}O_2, with a molecular weight of approximately 172.25 g/mol. The compound's structure allows it to participate in various chemical reactions, which can be exploited for synthetic applications in organic chemistry.

Biological Activity and Mechanisms

Preliminary studies suggest that 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid may exhibit several biological activities:

  • Anticancer Activity : Initial investigations indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclohexene have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Interaction : The presence of the carboxylic acid group may facilitate interactions with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. This property is crucial for understanding its therapeutic applications.

Case Studies

  • Cytotoxicity Studies : A study on structurally related compounds demonstrated significant cytotoxicity against leukemia cell lines, suggesting that modifications to the cyclohexene framework could enhance biological activity. The IC50 values ranged from 0.7 to 4.97 µM for various derivatives .
  • Mechanism of Action : Research indicates that compounds similar to 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid may induce apoptosis via caspase activation pathways. For instance, one study highlighted the role of caspase-3 activation in mediating cell death in cancer cells treated with related compounds .

Comparative Analysis

To better understand the potential of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Methylcyclohex-1-ene-1-carboxylic acidC8H12O2Lacks the methylsulfanyl group
3-Methylcyclohex-1-ene-1-carboxylic acidC8H12O2Different position of the methyl group
Methyl cyclohexanecarboxylateC9H16O2Ester derivative with differing functional groups

The unique combination of functional groups in 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid may confer distinct properties compared to these similar compounds, warranting further investigation into its biological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfenylation of cyclohexene derivatives. For example, chlorosulfenylation of 1-methylcyclohexene using phenylsulfenyl chloride at low temperatures (−78°C) in methylene chloride/ether solvents achieves high yields (92%) . Adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. ether), and temperature controls regioselectivity and minimizes byproducts like sulfoxide derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks at δ 1.1–2.5 ppm (cyclohexene protons), δ 2.1–2.3 ppm (methylsulfanyl group), and δ 12–13 ppm (carboxylic acid proton) .
  • ¹³C NMR : Carboxylic carbon at ~170–175 ppm, cyclohexene carbons at 120–130 ppm (double bond), and methylsulfanyl at ~15 ppm .
    High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) ensures purity (>98%) .

Q. What are the key differences in reactivity between 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid and its non-sulfurated analogs?

  • Methodological Answer : The methylsulfanyl group enhances nucleophilic substitution reactivity. For instance, the sulfur atom can participate in thiol-ene click reactions or act as a leaving group in alkylation studies. In contrast, analogs like cyclohexanecarboxylic acid lack this reactivity, limiting their utility in functionalization . Comparative kinetic studies using iodine monochloride (ICl) as an electrophile show 10–20× faster reaction rates for the sulfurated derivative .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : The methylsulfanyl moiety can modulate binding affinity via hydrophobic interactions or sulfur-mediated hydrogen bonding. In studies of carboxamide derivatives (e.g., 2CA4MBA), the methylsulfanyl group increased binding to Bovine Serum Albumin (BSA) by 30% compared to non-sulfurated analogs, as measured by ultrasonic interferometry . Molecular docking simulations (AutoDock Vina) suggest sulfur’s role in stabilizing π-sulfur interactions with aromatic residues in protein pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., cancer cell growth inhibition) may arise from assay conditions. Standardize protocols:

  • Use consistent cell lines (e.g., HepG2 vs. MCF-7) and culture media.
  • Control for pH (carboxylic acid group’s pKa ~4.5), as ionization affects membrane permeability.
  • Validate results via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Q. How can computational chemistry predict the compound’s behavior under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s tautomeric equilibria and solvation effects. For example, the carboxylic acid group’s protonation state in aqueous vs. lipid environments impacts solubility and reactivity. MD simulations (AMBER force field) predict aggregation tendencies in aqueous buffers, guiding formulation design .

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